Ethyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate
Description
Ethyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate is a synthetic organic compound featuring a 1,2-dihydroisoquinolinone core substituted with a trifluoromethoxyphenyl carbamoyl group and an ethyl propanoate side chain. The trifluoromethoxy (-OCF₃) group confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O6/c1-3-32-22(31)14(2)33-19-6-4-5-18-17(19)11-12-28(21(18)30)13-20(29)27-15-7-9-16(10-8-15)34-23(24,25)26/h4-12,14H,3,13H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIPYCDCOCCGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a unique molecular structure, it features functional groups such as an ester, a carbamate, and a dihydroisoquinoline moiety. The trifluoromethoxy group enhances its lipophilicity, which may improve its membrane permeability and bioavailability.
- Molecular Formula : C₁₈H₁₈F₃N₃O₄
- Molecular Weight : Approximately 478.4 g/mol
- Structural Features :
- Dihydroisoquinoline core
- Trifluoromethoxy substitution
- Carbamate functionality
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in anti-cancer and anti-inflammatory research. The following sections detail the compound's effects on various biological targets.
Anticancer Activity
Research has shown that this compound may inhibit the growth of several cancer cell lines. For instance, in vitro assays have indicated that it can significantly reduce cell viability in cancer models.
Table 1: Anticancer Activity Assay Results
| Cell Line | IC₅₀ (µM) | Selectivity Index (Normal vs. Tumor Cells) |
|---|---|---|
| HeLa | 3.24 | 23 |
| A549 | 4.50 | 20 |
| SGC-7901 | 5.00 | 18 |
The selectivity index is defined as the ratio of cytotoxicity in normal cells compared to that in tumor cells. Higher values indicate better selectivity for cancer cells over normal cells.
The mechanism underlying the anticancer activity of this compound appears to involve apoptosis induction. Studies utilizing Hoechst/PI double staining techniques demonstrated increased apoptosis rates in treated cancer cells compared to controls.
Key Findings:
- Bax/Bcl-2 Ratio : The compound significantly increased the expression of pro-apoptotic Bax while decreasing anti-apoptotic Bcl-2.
- Caspase Activation : Treatment led to a notable increase in caspase-3 activity, indicating activation of the apoptotic pathway.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. The trifluoromethoxy group is thought to play a crucial role in modulating inflammatory pathways.
Mechanistic Insights:
Research suggests that the compound may inhibit pro-inflammatory cytokine production and modulate signaling pathways associated with inflammation.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethoxy vs. Fluoro Substituents : The -OCF₃ group in the target compound likely enhances metabolic stability and membrane permeability compared to the -F analog in , though at the cost of increased steric hindrance .
- Ester Side Chains: The ethyl propanoate moiety is conserved across analogs, suggesting its role in improving bioavailability or enabling further functionalization.
Research Findings and Implications
- Structural Flexibility: The ethyl propanoate group allows modular derivatization, as seen in Compounds 40 and 41, which incorporate dioxoisoindolinyl or pyridinyloxy groups for tailored bioactivity .
- Synthetic Challenges : High-yield routes (e.g., GP1) may be preferable for analogs with complex substituents, though scalability remains a concern.
- Unanswered Questions : The target compound’s specific applications (e.g., antimicrobial, anticancer) are unclear; further in vitro assays are needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
